(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone
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Overview
Description
(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromofuran ring, a benzoxadiazole moiety, and a piperazine sulfonyl group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by the sulfonylation of piperazine with 7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions. The final step involves coupling the sulfonylated piperazine with 5-bromofuran using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromofuran ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone is studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of certain enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with enzyme active sites, inhibiting their function. The piperazine ring enhances the compound’s binding affinity, while the bromofuran ring facilitates its entry into the target cells. This multi-faceted interaction disrupts the normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif but different pharmacological properties.
Vanillin acetate: A simpler compound used in flavoring and fragrance industries.
Uniqueness
What sets (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone apart is its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile tool in both research and industrial applications.
Properties
Molecular Formula |
C15H12BrClN4O5S |
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Molecular Weight |
475.7 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H12BrClN4O5S/c16-12-4-2-10(25-12)15(22)20-5-7-21(8-6-20)27(23,24)11-3-1-9(17)13-14(11)19-26-18-13/h1-4H,5-8H2 |
InChI Key |
KGMMWQDLOFFZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl |
Origin of Product |
United States |
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